![molecular formula C49H56N7O9P B15295012 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base linked to a modified sugar moiety and a phenoxyacetamide group, indicating its potential as a nucleoside analogue or a pharmaceutical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves multiple steps, including:
Protection of functional groups: Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy may be used to protect hydroxyl groups during the synthesis.
Formation of the sugar moiety: The oxolane ring is formed through cyclization reactions.
Attachment of the purine base: The purine base is attached to the sugar moiety via glycosylation reactions.
Introduction of the phosphanyl group: The phosphanyl group is introduced through phosphorylation reactions.
Final deprotection and coupling: The protected groups are removed, and the phenoxyacetamide group is coupled to the molecule.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Formation of aldehydes or carboxylic acids.
Reduction products: Formation of primary amines.
Substitution products: Formation of phosphanyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of nucleoside analogues: The compound can be used as an intermediate in the synthesis of nucleoside analogues for antiviral or anticancer research.
Biology
Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in nucleotide metabolism.
Medicine
Pharmaceutical development: Exploration as a lead compound for drug development targeting specific molecular pathways.
Industry
Chemical synthesis: Use as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves:
Molecular targets: Binding to specific enzymes or receptors involved in nucleotide metabolism.
Pathways: Inhibition of enzymatic activity, leading to disruption of nucleotide synthesis or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nucleoside analogues: Compounds such as zidovudine or acyclovir.
Phosphanyl derivatives: Compounds with similar phosphanyl groups used in medicinal chemistry.
Uniqueness
Structural complexity: The unique combination of functional groups and stereochemistry.
Broad range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C49H56N7O9P |
|---|---|
Peso molecular |
918.0 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C49H56N7O9P/c1-33(2)56(34(3)4)66(63-28-14-27-50)65-44-41(29-62-49(35-15-10-8-11-16-35,36-19-23-38(58-5)24-20-36)37-21-25-39(59-6)26-22-37)64-48(45(44)60-7)55-32-53-43-46(51-31-52-47(43)55)54-42(57)30-61-40-17-12-9-13-18-40/h8-13,15-26,31-34,41,44-45,48H,14,28-30H2,1-7H3,(H,51,52,54,57)/t41-,44-,45-,48-,66?/m1/s1 |
Clave InChI |
LHJMWCPLFQEOGK-JLZYTDEISA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

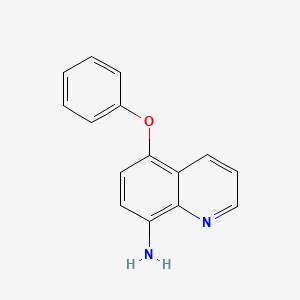
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
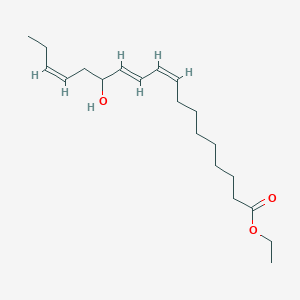
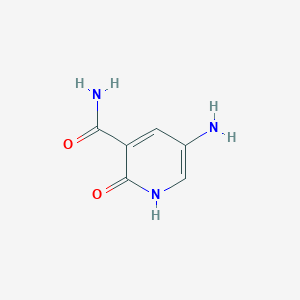


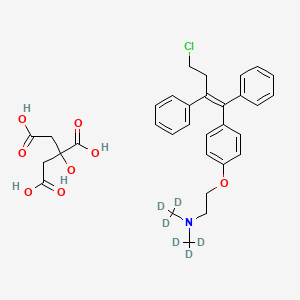
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
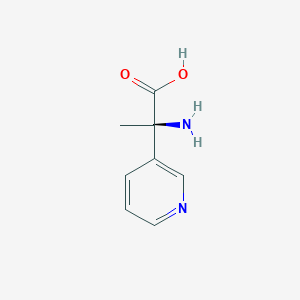

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
